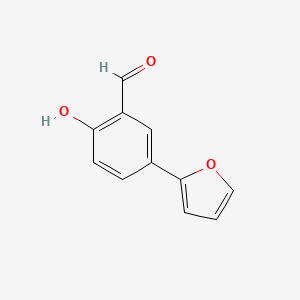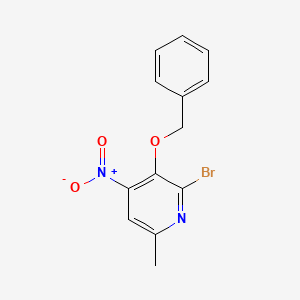
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridines. This compound features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Methylation: The methyl group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (e.g., aniline) and thiols (e.g., thiophenol), often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of 3-(Benzyloxy)-2-bromo-6-methyl-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine can be compared with other similar compounds, such as:
3-(Benzyloxy)-2-chloro-6-methyl-4-nitropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-2-bromo-6-methyl-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
3-(Benzyloxy)-2-bromo-6-methylpyridine: Lacks the nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H11BrN2O3 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
2-bromo-6-methyl-4-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11BrN2O3/c1-9-7-11(16(17)18)12(13(14)15-9)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
DTSMTMZZUGBSEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Br)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


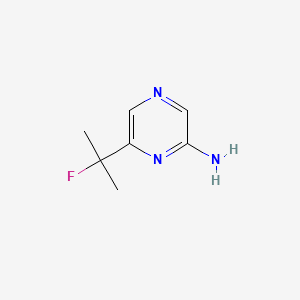
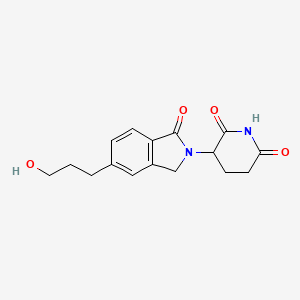
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
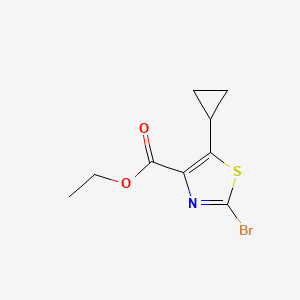
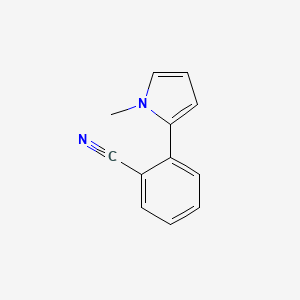
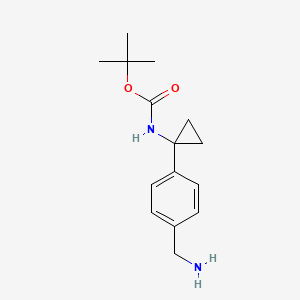
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
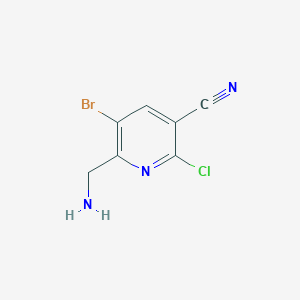
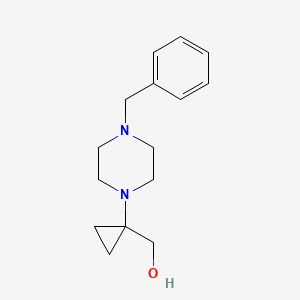
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
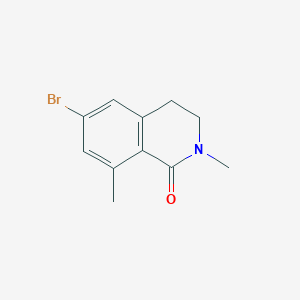
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
